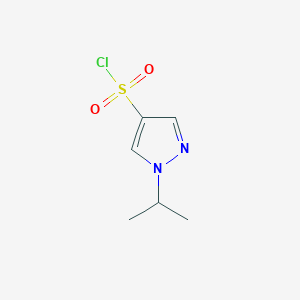

1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-ylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-5(2)9-4-6(3-8-9)12(7,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTQIKMRKYKKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177336-51-4 | |

| Record name | 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride CAS number

An In-depth Technical Guide to 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1177336-51-4)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, synthesis, and characteristic reactivity, with a particular focus on its application in the development of novel therapeutics. As a versatile electrophile, this compound serves as a cornerstone for creating diverse libraries of pyrazole sulfonamide derivatives. These derivatives have shown significant promise in targeting a range of biological entities, contributing to advancements in drug discovery programs. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to effectively utilize this valuable synthetic intermediate.

The Pyrazole Sulfonamide Scaffold: A Privileged Motif in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][3][4] The incorporation of a sulfonamide group at the 4-position of the pyrazole ring further enhances its drug-like properties. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. This combination has made pyrazole sulfonamides a focal point in the design of enzyme inhibitors and other targeted therapies.[5][6] this compound is a prime example of a reagent designed to grant access to this critical molecular architecture.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a reagent is paramount for its effective use in synthesis. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1177336-51-4 | [7] |

| Molecular Formula | C₆H₉ClN₂O₂S | [8] |

| Molecular Weight | 208.67 g/mol | [8] |

| Appearance | Typically a solid | Inferred from related compounds |

| SMILES | CC(C)N1C=C(C=N1)S(=O)(=O)Cl | [8] |

| InChI Key | NMTQIKMRKYKKBZ-UHFFFAOYSA-N | [8] |

Synthesis and Manufacturing

While the direct synthesis of this compound is not extensively detailed in publicly available literature, its preparation can be logically inferred from standard synthetic methodologies for analogous sulfonyl chlorides. The most common and industrially scalable approach involves the direct chlorosulfonation of a suitable pyrazole precursor.

The causality behind this choice of pathway is its efficiency. Direct chlorosulfonation is a well-established, one-pot reaction that converts a C-H bond on an activated aromatic ring directly to a sulfonyl chloride group. Chlorosulfonic acid is a powerful and cost-effective reagent for this transformation.

Caption: Plausible synthetic pathway for the target compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfonyl chloride functional group. The sulfur atom is highly electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it an excellent target for nucleophiles.

The primary and most significant reaction is its coupling with primary or secondary amines to form stable sulfonamide linkages. This reaction is the cornerstone of its application in drug discovery.

Mechanism: The reaction proceeds via a nucleophilic substitution at the sulfur center. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion as a leaving group. A base, often a tertiary amine like triethylamine or DIPEA, is typically added to neutralize the HCl byproduct, driving the reaction to completion.

Caption: Core reactivity of the sulfonyl chloride with amines.

Applications in Drug Discovery and Development

This reagent is a valuable tool for accessing novel chemical matter, particularly in the development of enzyme inhibitors. Structure-activity relationship (SAR) studies have shown that modifications to the amine portion of the resulting sulfonamide allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.[9]

A notable application is in the discovery of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory conditions. In these studies, the 1H-pyrazole-4-sulfonamide core serves as a key pharmacophore that anchors the molecule in the active site of the enzyme, while the N-substituent explores different binding pockets to enhance affinity and selectivity.[5] The isopropyl group on the pyrazole nitrogen can provide favorable steric and electronic properties, contributing to improved compound profiles.

Experimental Protocols

The following protocol is a self-validating, generalized procedure for the synthesis of a sulfonamide derivative. The trustworthiness of this protocol lies in the inclusion of purification and confirmation steps.

Protocol 6.1: General Procedure for Sulfonamide Synthesis

Objective: To synthesize an N-substituted 1-(propan-2-yl)-1H-pyrazole-4-sulfonamide from this compound and a representative amine.

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Workflow Diagram:

Caption: Step-by-step workflow for sulfonamide synthesis.

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 eq) and the chosen anhydrous solvent. Add the base (e.g., TEA, 1.5 eq). Causality: The inert atmosphere is crucial to prevent the hydrolysis of the reactive sulfonyl chloride by atmospheric moisture.

-

Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Dissolve the this compound (1.0 eq) in a minimum amount of anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes. Causality: The dropwise addition at low temperature helps to control the exothermic reaction and prevent potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Disposal

As with all sulfonyl chlorides, this compound must be handled with care due to its reactivity and potential hazards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Reactivity Hazards: The compound is sensitive to moisture and will react with water, alcohols, and other protic solvents to release corrosive hydrochloric acid. It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. Avoid contact with strong bases and oxidizing agents.[11]

-

Health Hazards: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][12] Inhalation may cause respiratory tract irritation.[10][12]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[10][11]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[10] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. One common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11]

Conclusion

This compound is a highly valuable and versatile reagent for drug discovery and organic synthesis. Its ability to readily form the medicinally important pyrazole-4-sulfonamide scaffold provides a direct route to a wide array of potentially bioactive molecules. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, enables researchers to leverage its full potential in the efficient development of novel chemical entities.

References

- 1st Scientific LLC. (n.d.). This compound.

- Aaronchem. (2024, November 1).

- Fisher Scientific. (2023, September 5).

- PPG. (2025, December 18).

- Sigma-Aldrich. (n.d.). 1H-Pyrazole-4-sulfonyl chloride AldrichCPR.

- (n.d.).

- Sigma-Aldrich. (2025, November 6).

- (n.d.).

- CymitQuimica. (n.d.). CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride.

- ChemBK. (2024, April 9). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-.

- PubChemLite. (n.d.). This compound.

- Journal of Medicinal Chemistry. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.

- PubChemLite. (n.d.). 5-fluoro-1-(propan-2-yl)-1h-pyrazole-4-sulfonyl chloride.

- (n.d.).

- ChemicalBook. (n.d.). 1-Propanesulfonyl chloride synthesis.

- Arabian Journal of Chemistry. (2026, January 19). Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead.

- PMC. (n.d.).

- PMC - NIH. (2025, November 12).

- (2026, February 1). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.

- PMC - PubMed Central. (2023, July 13).

- (2021, September 1). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N.

- (2022, March 30).

Sources

- 1. Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1stsci.com [1stsci.com]

- 8. PubChemLite - this compound (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 9. ora.uniurb.it [ora.uniurb.it]

- 10. aaronchem.com [aaronchem.com]

- 11. jwpharmlab.com [jwpharmlab.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

1-isopropyl-1H-pyrazole-4-sulfonyl chloride chemical structure

An In-Depth Technical Guide to 1-isopropyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Reactivity, and Applications

Abstract

The pyrazole sulfonamide scaffold is a privileged motif in modern medicinal chemistry, appearing in a wide array of biologically active agents due to its unique physicochemical and structural properties.[1][2] This guide provides a comprehensive technical overview of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride, a key synthetic intermediate for accessing novel pyrazole-based compounds. While this specific reagent is not extensively documented in public literature, its synthesis and reactivity can be reliably extrapolated from established chemical principles and closely related analogues. This whitepaper, intended for researchers, chemists, and drug development professionals, details the logical synthesis, characteristic reactivity, and potential applications of this versatile building block, grounding all claims in authoritative data from analogous systems.

Molecular Profile and Physicochemical Properties

1-isopropyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound featuring a pyrazole ring N-substituted with an isopropyl group and functionalized at the C4-position with a sulfonyl chloride group. The sulfonyl chloride moiety is a highly reactive electrophilic handle, making this molecule an excellent precursor for the synthesis of sulfonamides and related derivatives.

Chemical Structure

Caption: Chemical structure of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride.

Physicochemical Data

Quantitative data for the title compound is sparse. The table below summarizes its core attributes alongside data from a close structural analogue, 1-methyl-1H-pyrazole-4-sulfonyl chloride, for comparative purposes.

| Property | 1-isopropyl-1H-pyrazole-4-sulfonyl chloride (Calculated/Predicted) | 1-methyl-1H-pyrazole-4-sulfonyl chloride (Reference Data) |

| CAS Number | Not assigned | 288148-34-5[3] |

| Molecular Formula | C₆H₉ClN₂O₂S | C₄H₅ClN₂O₂S[3] |

| Molecular Weight | 208.67 g/mol | 180.61 g/mol [3] |

| Appearance | Predicted: Colorless to light yellow solid/liquid | White to off-white solid[4] |

| Boiling Point | Predicted: >300 °C | 364.2 °C at 760 mmHg[3] |

| Density | Predicted: ~1.4-1.5 g/cm³ | 1.6 g/cm³[3] |

| Solubility | Predicted: Soluble in polar organic solvents (DCM, THF, Ethyl Acetate) | Soluble in polar organic solvents[4] |

Synthesis and Mechanism

The synthesis of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride is logically achieved via a two-step process: first, the formation of the N-isopropyl pyrazole core, followed by electrophilic chlorosulfonation at the electron-rich C4 position.

Synthetic Workflow Overview

Caption: General synthetic workflow for 1-isopropyl-1H-pyrazole-4-sulfonyl chloride.

Step 1: Synthesis of the 1-isopropyl-1H-pyrazole Precursor

The N-alkylated pyrazole core is typically synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound. The synthesis of 1-isopropyl-1H-pyrazole, while not explicitly detailed in the search results, would follow the well-established Knorr pyrazole synthesis or similar methods. A plausible route involves the reaction of isopropylhydrazine with malondialdehyde or a synthetic equivalent. This reaction is analogous to the quantitative synthesis of 3,5-dimethyl-1H-pyrazole from hydrazine hydrate and pentane-2,4-dione.[1]

Step 2: Electrophilic Chlorosulfonation of the Pyrazole Core

This crucial step introduces the sulfonyl chloride functionality. The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution. The established protocol for analogous pyrazoles provides a reliable blueprint for this transformation.[1]

Causality Behind Experimental Choices:

-

Reagents: Chlorosulfonic acid (ClSO₃H) serves as the powerful sulfonating agent. The reaction is typically performed in a non-reactive solvent like chloroform.[1] Following the initial sulfonation, thionyl chloride (SOCl₂) is added. This is a critical step to convert the initially formed sulfonic acid into the desired, more reactive sulfonyl chloride.

-

Temperature Control: The initial addition of the pyrazole to chlorosulfonic acid is highly exothermic and must be performed at low temperatures (0 °C) to prevent uncontrolled side reactions and degradation. The subsequent reaction is heated (e.g., to 60 °C) to drive the conversion to completion.[1]

-

Work-Up: The reaction is quenched by carefully pouring the mixture into ice-cold water. The product is then extracted into an organic solvent like dichloromethane. This procedure safely neutralizes excess reagents and separates the organic product from inorganic byproducts.

Detailed Experimental Protocol (Adapted from Analogue Synthesis[1])

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add chlorosulfonic acid (5.5 eq.) to chloroform (7 volumes). Cool the solution to 0 °C using an ice bath.

-

Addition of Pyrazole: Slowly add a solution of 1-isopropyl-1H-pyrazole (1.0 eq.) in chloroform (3 volumes) to the stirred chlorosulfonic acid solution, ensuring the internal temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Chlorination: Add thionyl chloride (1.3 eq.) dropwise to the reaction mixture at 60 °C over 20 minutes. Stir for an additional 2 hours at this temperature.

-

Quenching and Extraction: Cool the reaction mass to room temperature and then carefully pour it into a mixture of ice-cold water and dichloromethane.

-

Isolation: Separate the organic layer. Dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-isopropyl-1H-pyrazole-4-sulfonyl chloride. Further purification can be achieved via column chromatography if necessary.

Chemical Reactivity and Synthetic Utility

The primary utility of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride lies in the high reactivity of the sulfonyl chloride group, which is an excellent electrophile for nucleophilic substitution reactions.

Sulfonamide Formation

The most common and valuable reaction is the formation of sulfonamides via reaction with primary or secondary amines. This reaction is fundamental to the construction of many pharmaceutical agents.[1][5]

Caption: General reaction scheme for the formation of pyrazole-4-sulfonamides.

Detailed Experimental Protocol (Adapted from Analogue Synthesis[1])

-

Reaction Setup: Dissolve the desired amine (1.05 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in dichloromethane (5 volumes) at room temperature.

-

Addition of Sulfonyl Chloride: Add a solution of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq.) in dichloromethane (5 volumes) dropwise to the amine solution.

-

Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor for completion by TLC.

-

Work-Up: Upon completion, add cold water (10 volumes) to the reaction and stir for 10 minutes.

-

Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum. The resulting crude sulfonamide can be purified by column chromatography on silica gel.

Trustworthiness and Self-Validation: The progress of this reaction is easily monitored by TLC, observing the consumption of the starting materials and the appearance of the new, typically more polar, sulfonamide product spot. The final product's identity and purity can be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications in Medicinal Chemistry and Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and its metabolic stability.[2] When combined with a sulfonamide linker, it creates a powerful pharmacophore found in numerous inhibitors and therapeutic agents.

-

Enzyme Inhibition: Pyrazole sulfonamides are prominent structural motifs in various enzyme inhibitors. For instance, novel pyrazole azabicyclooctane sulfonamides have been identified as potent, non-covalent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in inflammatory conditions.[5] The title compound serves as a direct precursor to libraries of such potential anti-inflammatory agents.

-

Antiproliferative Agents: Derivatives of pyrazole-4-sulfonamide have demonstrated significant antiproliferative activity, highlighting their potential in oncology research.[1]

-

Kinase Inhibitors: While structurally more complex, approved drugs like Crizotinib, a potent ALK and ROS1 kinase inhibitor, feature a substituted pyrazole core, underscoring the value of this heterocycle in designing targeted therapies.[6]

Safety and Handling

While specific data for 1-isopropyl-1H-pyrazole-4-sulfonyl chloride is unavailable, the hazards can be reliably inferred from related sulfonyl chlorides.[4][7] These compounds are reactive and require careful handling.

GHS Hazard Information (Inferred from Analogues[7])

| GHS Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |||

| P310: Immediately call a POISON CENTER or doctor/physician. |

Handling and Storage:

-

Engineering Controls: Handle only in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture. Sulfonyl chlorides can react with water to release corrosive hydrochloric acid.

Conclusion

1-isopropyl-1H-pyrazole-4-sulfonyl chloride emerges as a highly valuable, albeit under-documented, synthetic intermediate. By leveraging established protocols for related compounds, this guide provides a robust framework for its synthesis, handling, and derivatization. Its structure is ideally suited for the rapid generation of diverse sulfonamide libraries, making it a powerful tool for academic researchers and industry professionals engaged in the discovery of novel therapeutics for inflammation, oncology, and beyond.

References

-

Mahesh, P., Akshinthala, P., Katari, N. K., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

-

PubChem. (n.d.). 1H-pyrazole-4-sulfonyl chloride. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved February 14, 2026, from [Link]

-

University of Pennsylvania. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved February 14, 2026, from [Link]

-

Faria, J. V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-191. Available at: [Link]

-

CAS Common Chemistry. (n.d.). Crizotinib. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Isopropyl chloride. Retrieved February 14, 2026, from [Link]

-

Sasso, O., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry, 64(18), 13539-13556. Available at: [Link]

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. echemi.com [echemi.com]

- 4. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]

- 5. ora.uniurb.it [ora.uniurb.it]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 22733127 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(propan-2-yl)pyrazole-4-sulfonyl chloride molecular weight

An In-Depth Technical Guide to 1-(propan-2-yl)pyrazole-4-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(propan-2-yl)pyrazole-4-sulfonyl chloride, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore a detailed, mechanistically-grounded synthesis protocol, and discuss its reactivity and critical applications in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous marketed pharmaceuticals and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif for designing molecules with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] 1-(propan-2-yl)pyrazole-4-sulfonyl chloride emerges as a particularly valuable derivative. The isopropyl group at the N1 position enhances lipophilicity, which can be crucial for cell membrane permeability, while the sulfonyl chloride moiety at the C4 position serves as a highly reactive and versatile synthetic handle for introducing a wide array of functional groups.[3] This guide aims to provide a detailed, practical understanding of this compound, from its basic characteristics to its strategic application in synthetic chemistry.

Physicochemical and Structural Characteristics

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and for ensuring laboratory safety. 1-(propan-2-yl)pyrazole-4-sulfonyl chloride is a solid at room temperature, and its key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClN₂O₂S | [4][5] |

| Molecular Weight | 208.67 g/mol | [4] |

| Monoisotopic Mass | 208.00732 Da | [5][6] |

| CAS Number | 1177336-51-4 | [4] |

| IUPAC Name | 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | [5] |

| Common Synonyms | 1-isopropyl-1H-pyrazole-4-sulfonyl chloride | [4] |

| Predicted XlogP | 1.0 - 1.1 | [5][6] |

| Appearance | White to off-white solid (typical for related compounds) | [3] |

The sulfonyl chloride functional group renders the molecule highly reactive, particularly towards nucleophiles, and sensitive to moisture.[3]

Synthesis Protocol: A Mechanistic Approach

The synthesis of pyrazole-4-sulfonyl chlorides is most commonly achieved via electrophilic substitution of a parent pyrazole with a sulfonating agent. The following protocol describes a robust method for the preparation of 1-(propan-2-yl)pyrazole-4-sulfonyl chloride, grounded in established chemical principles.[7][8]

Underlying Principle: Electrophilic Sulfonylation

The core of this synthesis is the reaction of 1-isopropyl-1H-pyrazole with an excess of chlorosulfonic acid. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. Chlorosulfonic acid serves as the potent electrophile. The reaction proceeds preferentially at the C4 position due to electronic and steric factors.

Detailed Experimental Protocol

Materials:

-

1-isopropyl-1H-pyrazole

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (DCM), anhydrous

-

Ice/water bath

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (approx. 4-5 molar equivalents) and cool the flask to 0 °C using an ice bath.

-

Substrate Addition: Slowly add 1-isopropyl-1H-pyrazole (1.0 molar equivalent) dropwise to the cooled, stirring chlorosulfonic acid.[8] Causality: This slow, controlled addition is critical to manage the highly exothermic reaction and prevent undesirable side reactions. Maintaining a low temperature ensures selectivity and stability of the product.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very carefully and slowly, pour the reaction mixture onto crushed ice. Trustworthiness: This step must be performed with extreme caution in a well-ventilated fume hood. The quenching of excess chlorosulfonic acid with water is violently exothermic and releases HCl gas.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified further by flash chromatography if necessary.

Synthesis Workflow Diagram

Caption: A stepwise workflow for the synthesis of 1-(propan-2-yl)pyrazole-4-sulfonyl chloride.

Chemical Reactivity and Core Applications

The synthetic utility of 1-(propan-2-yl)pyrazole-4-sulfonyl chloride is dominated by the reactivity of the sulfonyl chloride group. This moiety is a powerful electrophile, readily undergoing nucleophilic substitution with a vast range of nucleophiles.

Formation of Sulfonamides: A Gateway to Bioactivity

The most prominent application is the synthesis of pyrazole-4-sulfonamides.[7] The reaction with primary or secondary amines proceeds readily, typically in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct.

This reaction is fundamental to drug discovery, as the sulfonamide linkage is a key structural motif in many pharmaceutical agents.[7][9] It acts as a stable, non-hydrolyzable mimic of a phosphate group and can serve as a hydrogen bond donor and acceptor. By reacting 1-(propan-2-yl)pyrazole-4-sulfonyl chloride with diverse amine libraries, medicinal chemists can rapidly generate large numbers of novel compounds for biological screening.[10]

Reaction Schematic

Caption: General reaction scheme for the synthesis of pyrazole-4-sulfonamides.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 1-(propan-2-yl)pyrazole-4-sulfonyl chloride, like other sulfonyl chlorides, is a hazardous chemical that requires careful handling.

-

Corrosivity: The compound is corrosive and causes severe skin burns and eye damage.[11][12] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[11][13]

-

Respiratory Irritation: It may cause respiratory irritation.[11][13] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Reactivity with Water: It reacts with water and moisture, potentially violently, to release corrosive hydrogen chloride gas.[11]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from moisture and incompatible materials such as bases and strong oxidizing agents.[4]

Conclusion

1-(propan-2-yl)pyrazole-4-sulfonyl chloride is a high-value reagent for chemical research and pharmaceutical development. Its well-defined physicochemical properties, coupled with the predictable and high-yielding reactivity of the sulfonyl chloride group, make it an ideal starting point for the synthesis of diverse pyrazole-4-sulfonamide libraries. A disciplined approach to its synthesis and handling, grounded in a strong understanding of its chemical nature and associated hazards, will enable researchers to fully exploit its potential in the quest for novel, biologically active molecules.

References

-

Sunway Pharm Ltd. This compound - CAS:1177336-51-4.

-

CymitQuimica. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride.

-

PubChemLite. This compound.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

CDH Fine Chemical. material safety data sheet sds/msds.

-

University of Michigan. Synthesis of sulfonyl chloride substrate precursors.

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Aaronchem. Safety Data Sheet.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

PubChem. 1H-pyrazole-4-sulfonyl chloride.

-

PubChemLite. 5-fluoro-1-(propan-2-yl)-1h-pyrazole-4-sulfonyl chloride.

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Journal of Medicinal Chemistry.

-

ChemicalBook. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI).

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.

-

PubChemLite. 1-propyl-1h-pyrazole-4-sulfonyl chloride.

-

PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.

-

Life Chemicals. Original Functionalized Pyrazoles For Drug Discovery.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]

- 4. This compound - CAS:1177336-51-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. PubChemLite - this compound (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 1-propyl-1h-pyrazole-4-sulfonyl chloride (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]

- 9. d-nb.info [d-nb.info]

- 10. ora.uniurb.it [ora.uniurb.it]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 22733127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to 1-isopropyl-1H-pyrazole-4-sulfonyl chloride

This guide provides a comprehensive technical overview of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride, designed for researchers, chemists, and professionals in the field of drug development and synthetic chemistry. The document moves beyond a standard safety data sheet to offer practical insights into handling, application, and emergency response, grounded in established scientific principles.

Compound Identification and Physicochemical Properties

1-isopropyl-1H-pyrazole-4-sulfonyl chloride is a specialized heterocyclic building block crucial in the synthesis of various target molecules, particularly in medicinal chemistry. Its structure, featuring a reactive sulfonyl chloride group on a pyrazole scaffold, makes it a valuable intermediate for creating sulfonamide derivatives.

Table 1: Compound Identification and Key Properties

| Identifier | Value | Source |

| CAS Number | 1177336-51-4 | [1] |

| Molecular Formula | C6H9ClN2O2S | [1] |

| Molecular Weight | 208.67 g/mol | |

| Physical Form | Assumed to be a solid or liquid at room temperature. | Inferred from related compounds |

| InChI Key | APESRGNGHCTUQZ-UHFFFAOYSA-N (for isomer) |

Note: Data for the exact compound is limited; some properties are inferred from structurally similar pyrazole sulfonyl chlorides.

Hazard Identification and GHS Classification

While a specific, verified Safety Data Sheet (MSDS) for 1-isopropyl-1H-pyrazole-4-sulfonyl chloride is not widely available, a robust hazard assessment can be synthesized from data on analogous compounds, such as other pyrazole sulfonyl chlorides. The primary hazards stem from the reactive sulfonyl chloride moiety, which is corrosive and moisture-sensitive.

Table 2: Synthesized GHS Hazard Classification

| Hazard Class | Hazard Code | Statement | Source (Analogous Compounds) |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | [2][3] |

| Serious Eye Damage | H319 | Causes serious eye irritation. | [2] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2] |

| STOT, Single Exposure | H335 | May cause respiratory irritation. | [2][3] |

Pictograms:

| GHS05 (Corrosion) | GHS07 (Exclamation Mark) |

Signal Word: Danger

Safe Handling, Storage, and Personal Protection

Adherence to rigorous safety protocols is paramount when working with this compound. The sulfonyl chloride group is highly susceptible to hydrolysis, releasing corrosive hydrochloric acid (HCl) upon contact with moisture.

Engineering Controls and Work Practices

-

Ventilation: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4]

-

Inert Atmosphere: While not always mandatory for small-scale use, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent degradation and ensure reaction integrity.

-

Hygiene: Wash hands thoroughly after handling.[2][5] Do not eat, drink, or smoke in the laboratory area.[6]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to create a reliable barrier against exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face | Chemical safety goggles and a full-face shield. | Standard safety glasses are insufficient. A face shield is critical to protect against splashes during reagent transfer or reaction quenching.[2] |

| Hand | Nitrile or neoprene gloves, inspected before use. | Use proper glove removal technique to avoid contaminating skin.[2] For extended operations or in case of a breach, consider double-gloving. |

| Body | Chemical-resistant lab coat (fully buttoned), with consideration for a complete protective suit for larger quantities. | A complete suit protecting against chemicals should be selected based on the concentration and amount of the substance.[2] |

| Respiratory | Not typically required if handled in a fume hood. For spill cleanup or ventilation failure, a NIOSH/MSHA-approved respirator with appropriate cartridges is necessary. | Use a P95 (US) or P1 (EU) particle respirator for nuisance exposures.[2] |

Storage Conditions

-

Moisture Control: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] The primary cause of sample degradation is exposure to atmospheric moisture.

-

Incompatibilities: Keep away from water, bases, and oxidizing agents. Store in a corrosives-compatible cabinet.

Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response Workflow

The following diagram outlines a logical workflow for managing an accidental spill.

Caption: General workflow for sulfonamide synthesis.

Step-by-Step Experimental Protocol

This protocol is adapted from established methods for pyrazole sulfonamide synthesis. [7]

-

Vessel Preparation: Ensure a round-bottom flask equipped with a magnetic stir bar is oven-dried or flame-dried and allowed to cool under an inert atmosphere (nitrogen or argon).

-

Reagent Preparation: In the prepared flask, dissolve the amine substrate (e.g., 2-phenylethylamine, 1.0 eq) and a hindered base (e.g., diisopropylethylamine, 1.5 eq) in anhydrous dichloromethane (DCM).

-

Expert Insight: Using a slight excess of the hindered base ensures complete neutralization of the HCl byproduct without interfering with the primary reaction.

-

-

Reactant Addition: In a separate flask, dissolve 1-isopropyl-1H-pyrazole-4-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at room temperature.

-

Expert Insight: A slight excess of the sulfonyl chloride can help drive the reaction to completion, assuming the excess can be easily removed during purification. Dropwise addition helps control any potential exotherm.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Upon completion, add cold water to the reaction mixture and stir for 10 minutes. [7]Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic (DCM) layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Waste Disposal

Chemical waste must be handled according to institutional, local, and national regulations.

-

Reaction Residues: Collect all liquid waste containing the compound or its byproducts in a designated, labeled hazardous waste container.

-

Contaminated Materials: Used gloves, absorbent materials from spills, and contaminated glassware should be placed in a sealed container for hazardous waste disposal. Do not dispose of them in regular trash.

Toxicological and Ecological Information

-

Toxicology: The toxicological properties have not been fully investigated. However, due to its corrosive nature, it is expected to cause severe damage to tissues upon contact. Ingestion may cause severe swelling and perforation of the digestive tract. No components are listed as carcinogens by IARC. [2]* Ecotoxicity: Do not allow the product to enter drains or the environment. [2][5]The environmental impact of this compound has not been fully evaluated.

References

-

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride - Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

-

1-isopropyl-1H-pyrazole-4-sulfonyl chloride - ChemBK. (n.d.). ChemBK. [Link]

-

1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S - PubChem. (n.d.). PubChem. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (2023). PubMed Central. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. aaronchem.com [aaronchem.com]

- 3. 1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 22733127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. download.basf.com [download.basf.com]

- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride

Topic: Physical Properties & Handling of 1-(Propan-2-yl)-1H-pyrazole-4-sulfonyl chloride Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1177336-51-4) is a specialized heterocyclic building block critical in the synthesis of sulfonamide-based pharmaceuticals. Often employed in the development of kinase inhibitors and GPCR ligands, this electrophilic intermediate requires precise handling due to its high reactivity and moisture sensitivity. This guide provides an authoritative technical analysis of its physical properties, stability profiles, and validated experimental protocols for its use in medicinal chemistry.

Chemical Identity & Structural Analysis

The compound features a pyrazole core substituted at the N1-position with an isopropyl group and at the C4-position with a sulfonyl chloride moiety. The steric bulk of the isopropyl group influences both the solubility profile and the hydrolytic stability compared to its methyl analogs.

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| Common Synonyms | 1-Isopropylpyrazole-4-sulfonyl chloride; 1-Isopropyl-1H-pyrazole-4-sulphonyl chloride |

| CAS Number | 1177336-51-4 |

| Molecular Formula | C₆H₉ClN₂O₂S |

| Molecular Weight | 208.67 g/mol |

| SMILES | CC(C)N1C=C(C=N1)S(=O)(=O)Cl |

| Structural Class | Heteroaryl Sulfonyl Chloride |

Physical & Chemical Properties

Expert Insight: While many sulfonyl chlorides are liquids, the pyrazole ring system often confers crystallinity. However, the isopropyl group disrupts packing efficiency compared to methyl analogs, often resulting in a low-melting solid.

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline or waxy) | Typically white to off-white.[1] |

| Melting Point | Low-melting solid (Est. 45–80 °C) | Experimental determination recommended per batch. Analogs (e.g., 1-methyl) melt ~79 °C. |

| Boiling Point | Decomposes prior to boiling | Do not distill at atmospheric pressure. |

| Solubility | DCM, THF, Ethyl Acetate, Acetonitrile | Soluble in aprotic polar/non-polar solvents. |

| Reactivity | High | Reacts violently with water, alcohols, and amines. |

| Density | ~1.3–1.4 g/cm³ (Predicted) | Typical for sulfonated heterocycles. |

Stability Profile (Critical)

-

Hydrolytic Instability: The sulfonyl chloride bond (

) is highly susceptible to nucleophilic attack by water. Hydrolysis yields 1-isopropyl-1H-pyrazole-4-sulfonic acid and hydrochloric acid (HCl). -

Thermal Stability: Stable at room temperature under inert gas, but thermal decomposition can release

and chlorinated byproducts if heated without a nucleophile.

Handling, Storage & Safety Protocols

Core Directive: Treat this compound as a corrosive, moisture-sensitive electrophile.[1] Failure to exclude moisture will result in variable yields and acidic contamination.

Storage Protocol

-

Environment: Store under an inert atmosphere (Argon or Nitrogen).

-

Temperature: Refrigerate at 2–8 °C . Long-term storage at -20 °C is preferred to retard hydrolysis.

-

Container: Tightly sealed glass vials with PTFE-lined caps. Parafilm is insufficient; use electrical tape or secondary containment for long-term storage.

Safety Hazards

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Vapors may be irritating to mucous membranes.

-

Incompatibility: Water, strong bases, alcohols, oxidizers.[2]

Characterization Methodologies (Self-Validating Systems)

To ensure scientific integrity, every batch must be validated for "active content" (sulfonyl chloride vs. sulfonic acid).

A. 1H NMR Spectroscopy (Quality Control)

-

Solvent:

(Must be dry; neutralize acidity with -

Diagnostic Signals:

-

Pyrazole Protons: Two singlets/doublets in the aromatic region (

7.8 – 8.2 ppm). -

Isopropyl Methine: Septet (

~4.5 ppm). -

Isopropyl Methyls: Doublet (

~1.5 ppm).

-

-

Validation Check: If hydrolysis has occurred, the aromatic peaks will shift upfield, and a broad exchangeable proton peak (

) may appear >10 ppm.

B. LC-MS Analysis (Derivatization Method)

-

Direct injection is not recommended due to on-column hydrolysis.

-

Protocol: Quench a small aliquot with excess methanol or morpholine.

-

Methanol Quench: Detect Methyl ester

. -

Morpholine Quench: Detect Sulfonamide

.

-

-

Pass Criteria: >95% conversion to the derivative; <5% sulfonic acid (hydrolysis product).

Experimental Workflows

Workflow 1: Synthesis & Derivatization Logic

This diagram illustrates the generation of the sulfonyl chloride and its immediate downstream application, highlighting the critical decision points to prevent degradation.

Figure 1: Synthesis and application workflow. Note the rapid quench step is critical to avoid hydrolysis.

Workflow 2: Quality Control Decision Tree

A self-validating logic flow to determine if a batch is suitable for high-value synthesis.

Figure 2: Quality Control Decision Tree ensuring reagent integrity before use.

Synthetic Utility & Applications

The 1-isopropyl-1H-pyrazole-4-sulfonyl chloride moiety is a pharmacophore often utilized to improve metabolic stability and lipophilicity compared to phenyl-sulfonyl analogs.

-

Kinase Inhibition: The pyrazole nitrogen offers hydrogen bond acceptor capabilities, while the sulfonyl group positions the "warhead" or tail of the inhibitor.

-

Sildenafil Analogs: Pyrazole-sulfonyl chlorides are structurally related to the core of PDE5 inhibitors (e.g., Sildenafil), where the pyrazole ring mimics the guanine base of cGMP.

-

Coupling Protocol:

-

Standard: 1.0 eq Sulfonyl Chloride + 1.1 eq Amine + 2.5 eq

or Pyridine in dry DCM at 0 °C -

Catalysis: DMAP (0.1 eq) can accelerate sluggish reactions with sterically hindered amines.

-

References

-

Capot Chemical. (n.d.).[3] 1-Isopropyl-1H-pyrazole-4-sulfonyl chloride Product Specifications. Retrieved from

-

PubChem. (2025). 1-Isopropyl-1H-pyrazole-4-sulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved from

-

Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-sulfonyl chloride (Analogous Safety Data). Retrieved from

-

National Oceanic and Atmospheric Administration (NOAA). (n.d.). Chlorosulfonic Acid Reactivity Profile. CAMEO Chemicals. Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 1-Isopropylpyrazole-4-sulfonyl Chloride in Organic Solvents

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylpyrazole-4-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. A thorough understanding of its solubility characteristics in organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the overall efficiency of synthetic routes. This guide provides a comprehensive analysis of the solubility profile of 1-isopropylpyrazole-4-sulfonyl chloride, grounding its predicted behavior in the principles of physical organic chemistry. It offers a detailed experimental protocol for solubility determination, a predictive guide to its solubility in a range of common laboratory solvents, and practical insights for its application in a research and development setting.

Introduction: The Significance of Solubility in Synthesis

The sulfonyl chloride functional group is a highly versatile electrophile, and its incorporation into a pyrazole scaffold—a privileged structure in pharmacology—creates a molecule of significant interest for drug discovery.[1] The successful application of 1-isopropylpyrazole-4-sulfonyl chloride in synthesis is fundamentally dependent on solvent selection. The choice of solvent dictates not only the dissolution of reactants but also influences reaction rates, pathways, and the ease of product isolation and purification.

For researchers and drug development professionals, a precise understanding of solubility is not merely an academic exercise; it is a critical parameter that impacts:

-

Reaction Kinetics: Ensuring reactants are in the same phase is essential for achieving optimal reaction rates.

-

Purification Strategy: Knowledge of solubility is crucial for developing effective crystallization, precipitation, or chromatographic purification methods.[2]

-

Process Safety and Scalability: Proper solvent choice prevents unwanted side reactions, such as solvolysis, and ensures predictable behavior during scale-up.

This guide serves as a foundational resource for scientists working with this important synthetic intermediate.

Physicochemical Profile of 1-Isopropylpyrazole-4-sulfonyl Chloride

A molecule's physical and chemical properties are the primary determinants of its solubility. The key characteristics of 1-isopropylpyrazole-4-sulfonyl chloride are summarized below.

| Property | Data | Source(s) |

| Chemical Structure | N/A | |

| Molecular Formula | C₆H₉ClN₂O₂S | [3] |

| Molecular Weight | 208.67 g/mol | [4] |

| CAS Number | 1177336-51-4 | [3] |

| Physical Form | Predicted to be a solid or liquid at room temperature. | [4] |

Note: The CAS number 1174871-55-6 corresponds to the isomeric 1-isopropyl-1H-pyrazole-5-sulfonyl chloride.[4]

The structure combines a moderately polar pyrazole ring with a non-polar isopropyl group and a highly reactive, electrophilic sulfonyl chloride group. This combination of features results in a nuanced solubility profile and dictates careful handling to avoid degradation.

Core Principles: Reactivity and Predicted Solubility

The defining characteristic of a sulfonyl chloride is its reactivity toward nucleophiles.[5] This reactivity is especially pronounced with protic solvents such as water, alcohols, and to a lesser extent, primary and secondary amines.

-

Hydrolysis: In the presence of water, sulfonyl chlorides readily hydrolyze to the corresponding sulfonic acid.

-

Alcoholysis/Solvolysis: In alcoholic solvents (e.g., methanol, ethanol), they undergo solvolysis to form sulfonate esters.[6][7]

This inherent reactivity means that for any application not intended to derivatize the sulfonyl chloride group, the use of anhydrous, aprotic solvents is mandatory.

Based on the principle of "like dissolves like," the molecule's moderate overall polarity suggests it will be most soluble in solvents of similar character. The pyrazole ring contributes polar character, while the isopropyl group adds lipophilicity.

Predictive Solubility in Common Organic Solvents

While exhaustive quantitative solubility data for this specific compound is not publicly available, a scientifically grounded prediction can be made based on its structure and the known behavior of similar compounds.[8][9]

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale & Field Insights |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These are excellent solvents for a wide range of organic compounds, including reactive electrophiles. They are aprotic and relatively non-nucleophilic, making them ideal for reactions and as co-solvents for chromatography. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High / Moderate | THF is a polar aprotic solvent capable of dissolving many polar organic molecules. Diethyl ether is less polar and may show slightly lower solubility. Both must be anhydrous, as residual water will degrade the compound. |

| Esters | Ethyl Acetate (EtOAc) | High | A versatile, moderately polar aprotic solvent. It is an excellent choice for both reaction media and as a mobile phase component in chromatography. |

| Ketones | Acetone | High | A polar aprotic solvent that should readily dissolve the compound. Care must be taken to use a high-purity, anhydrous grade. |

| Nitriles | Acetonitrile (MeCN) | High | A polar aprotic solvent widely used in analytical (HPLC) and preparative chemistry. |

| Aromatic Hydrocarbons | Toluene | Moderate / Low | The aromatic ring provides some polarizability, but overall non-polar character suggests moderate to low solubility. Often used in reactions at elevated temperatures. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | These non-polar solvents are unlikely to be effective at dissolving the compound on their own. They are primarily used as anti-solvents for crystallization or as the weak component in chromatography mobile phases. |

| Polar Protic (Alcohols) | Methanol, Ethanol | Reactive | The compound will likely dissolve but will react to form the corresponding methyl or ethyl sulfonate ester. These solvents should be avoided unless ester formation is the desired outcome. [6][7] |

| Polar Protic (Water) | Water | Insoluble & Reactive | The compound is expected to be insoluble in water and will undergo rapid hydrolysis at the interface to form 1-isopropylpyrazole-4-sulfonic acid. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, the equilibrium shake-flask method is the gold standard and is recommended by regulatory bodies.[10][11] It measures the thermodynamic solubility, representing the true equilibrium between the dissolved and undissolved solute.

Step-by-Step Methodology

-

Preparation: Add an excess amount of 1-isopropylpyrazole-4-sulfonyl chloride to a known volume of the selected anhydrous organic solvent in a sealed vial. The excess solid is critical to ensure that a saturated solution is achieved.[11]

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker or rotator for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[12][13] The agitation must be sufficient to keep the solid suspended without creating a vortex.[10]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature to let the excess solid settle. Subsequently, filter the supernatant through a chemically inert, non-adsorptive filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Centrifugation followed by careful removal of the supernatant is an alternative.[12]

-

Quantification: Accurately dilute a known aliquot of the clear, saturated filtrate with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.[12]

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Sources

- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride AldrichCPR 1174871-55-6 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]

- 10. who.int [who.int]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

The Synthetic Cornerstone: A Technical Guide to 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, heterocyclic compounds play a central role, with the pyrazole scaffold being a particularly privileged structure due to its prevalence in a wide array of biologically active molecules.[1] This guide provides an in-depth technical overview of 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride , a key intermediate whose unique structural features and reactivity profile make it an invaluable tool for researchers and scientists. We will explore its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower drug development professionals in their quest for new medicines. The pyrazole nucleus and the sulfonamide functional group are important pharmacophores found in numerous drugs, and the combination of these two in molecules derived from 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride has led to the discovery of potent and selective therapeutic candidates.[1][2][3]

Nomenclature and Synonyms

For clarity and unambiguous identification, it is essential to be familiar with the various names and identifiers for this compound. The presence of an isopropyl group (1-methylethyl) attached to the pyrazole ring is a key structural feature.

| Identifier | Value |

| Systematic Name | 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride |

| Common Synonyms | 1-isopropyl-1H-pyrazole-4-sulfonyl chloride |

| CAS Number | 1177336-51-4[4] |

| Molecular Formula | C6H9ClN2O2S[4][5] |

| Molecular Weight | 208.67 g/mol [5] |

Physicochemical Properties

Understanding the physicochemical properties of a reagent is crucial for its proper handling, storage, and use in chemical synthesis.

| Property | Value | Source |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in polar organic solvents | [6] |

| Stability | Moisture sensitive |

Synthesis of 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride

The synthesis of pyrazole-4-sulfonyl chlorides can be achieved through various methods, often involving a multi-step sequence. A general and effective approach starts from readily available precursors and involves the formation of the pyrazole ring followed by sulfonation and chlorination.

A plausible synthetic pathway, adapted from general methods for preparing pyrazole-4-sulfonyl chlorides, is outlined below.[2][7]

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example based on established methods for the synthesis of substituted pyrazole-4-sulfonyl chlorides.[2][8]

Step 1: Synthesis of 1-isopropyl-1H-pyrazole

-

To a stirred solution of a suitable 1,3-dicarbonyl compound or its equivalent in a protic solvent like ethanol or methanol, add isopropylhydrazine in an equimolar amount.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclocondensation reaction to completion.

-

The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure, and the crude 1-isopropyl-1H-pyrazole is purified, for instance, by distillation or column chromatography.

Step 2: Sulfonylation and Chlorination of 1-isopropyl-1H-pyrazole

-

In a fume hood, to a stirred solution of chlorosulfonic acid in a suitable inert solvent like chloroform, cooled in an ice bath, slowly add the 1-isopropyl-1H-pyrazole.[2]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to ensure complete sulfonylation.[2]

-

Thionyl chloride is then carefully added to the reaction mixture, which is further heated to convert the sulfonic acid intermediate to the desired sulfonyl chloride.[2]

-

The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cautiously poured onto crushed ice to quench the excess reagents.

-

The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed with water and brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride.

-

Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Key Transformations: The Sulfonamide Synthesis

The synthetic utility of 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride lies predominantly in the reactivity of the sulfonyl chloride functional group. This electrophilic moiety readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[9][10] This reaction is a cornerstone in the synthesis of a vast number of biologically active compounds.[3][11]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to yield the sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[9][10]

Caption: Generalized mechanism of sulfonamide formation.

Experimental Protocol: Synthesis of a Pyrazole Sulfonamide

This protocol is a representative example for the synthesis of a sulfonamide derivative using 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride.[2][11]

-

Dissolve the primary or secondary amine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

-

To this stirred solution, add a solution of 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride in the same solvent dropwise at room temperature.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude sulfonamide product can be purified by column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Discovery

The 1-isopropyl-1H-pyrazole-4-sulfonamide scaffold is a key feature in a number of potent and selective inhibitors of various biological targets. Its structural rigidity, ability to participate in hydrogen bonding, and the modifiable nature of the amine substituent make it an attractive moiety for drug design.

Case Study: NAAA Inhibitors

Recent research has highlighted the use of pyrazole sulfonamides as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory conditions.[3][12] The 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride serves as a crucial starting material for the synthesis of these inhibitors.

Caption: Synthetic strategy for NAAA inhibitors using the title compound.

The structure-activity relationship (SAR) studies in these projects often involve the synthesis of a library of sulfonamides by reacting 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride with a diverse set of amines. This allows for the fine-tuning of the molecule's properties to achieve optimal potency, selectivity, and pharmacokinetic profiles.[3]

Safety and Handling

As with all sulfonyl chlorides, 1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride should be handled with care in a well-ventilated fume hood. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[13][14]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][15]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[15]

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed as the compound is moisture-sensitive.

-

In case of contact:

-

Incompatibilities: Avoid contact with water, bases, and oxidizing agents.

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[13][15]

Conclusion

1-(1-methylethyl)-1H-pyrazole-4-sulfonyl chloride has established itself as a valuable and versatile building block in the synthesis of complex molecules, particularly in the realm of drug discovery. Its straightforward reactivity to form the medicinally important sulfonamide linkage, combined with the favorable properties of the pyrazole core, ensures its continued use in the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, equipping researchers with the necessary knowledge to effectively utilize this powerful synthetic tool.

References

- Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. PubMed.

- How does Ethyl Sulfonyl Chloride react with amines?. Blog.

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu

- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives.

- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides

- Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.

- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

- Direct Sulfonylation of Pyrazolones with Sulfonyl Chlorides to Synthesize Pyrazolyl Sulfon

- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- Strategies for the synthesis of 1-sulfonyl-1H-pyrazoles.

- Synthesis of sulfonyl chloride substr

- SAFETY D

- Safety D

- 288148-34-5|1-Methyl-1H-pyrazole-4-sulfonyl chloride|BLD Pharm. BLD Pharm.

- SAFETY D

- SAFETY D

- 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | CID 4635707. PubChem.

- 1-Methyl-1H-pyrazole-4-sulfonyl chloride (Cas 288148-34-5). Parchem.

- CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride. CymitQuimica.

- 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride AldrichCPR 1174871-55-6. Sigma-Aldrich.

- Sulfonyl Chloride | Products. Synblock.

- 1-isopropyl-1H-pyrazole-4-sulfonyl chloride. ChemBK.

- 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI). Echemi.

- Ácido 1-isopropil-1H-pirazol-4-carboxílico. Chem-Impex.

- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [No Source Found].

- 5 - Organic Syntheses Procedure. Organic Syntheses.

- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.

- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.

- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. [No Source Found].

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]